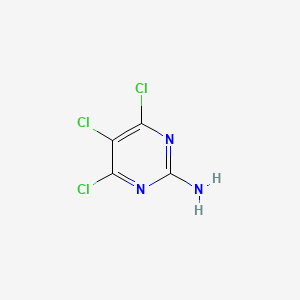

4,5,6-Trichloropyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

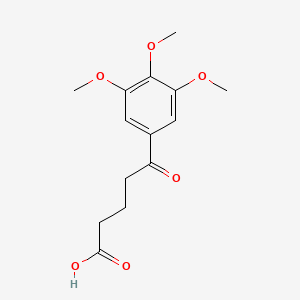

The synthesis of 4,5,6-Trichloropyrimidin-2-amine involves a suspension of 2-amino-4,6-dichloropyrimidine in chloroform. N-chlorosuccinimide is added portionwise to this mixture. The reaction mixture is then refluxed for 2 hours .Molecular Structure Analysis

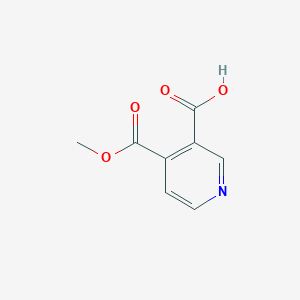

The molecular structure of 4,5,6-Trichloropyrimidin-2-amine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) .Physical And Chemical Properties Analysis

4,5,6-Trichloropyrimidin-2-amine is a solid compound with a molecular weight of 198.44 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

- Field : Chemistry

- Application Summary : 4,5,6-Trichloropyrimidin-2-amine is a chemical reagent . It can be used as a building block in the synthesis of more complex molecules .

- Methods and Procedures : The specific methods and procedures would depend on the particular synthesis being performed. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .

- Results and Outcomes : The outcomes would also depend on the specific synthesis. In general, the goal would be to create a more complex molecule with desired properties .

- Field : Organic Chemistry

- Application Summary : 4,5,6-Trichloropyrimidin-2-amine can undergo aromatic nucleophilic substitution (SNAr) reactions . These reactions can be used to functionalize the compound, making it a useful intermediate in the synthesis of N-heterocyclic compounds .

- Methods and Procedures : The SNAr reactions on 4,5,6-Trichloropyrimidin-2-amine can be performed under mild and environmentally friendly conditions . The compound can be reacted with a variety of amines .

- Results and Outcomes : The result of these reactions is a functionalized version of 4,5,6-Trichloropyrimidin-2-amine. This functionalized compound can then be used as an intermediate in the synthesis of N-heterocyclic compounds .

Chemical Reagent

SNAr Reactions

- Field : Organic Chemistry

- Application Summary : 4,5,6-Trichloropyrimidin-2-amine can be functionalized through aromatic nucleophilic substitution (SNAr) amination with a variety of amines . This provides an important intermediate for the investigation of N-heterocyclic compounds and potential applications .

- Methods and Procedures : The SNAr reactions on 4,5,6-Trichloropyrimidin-2-amine can be performed under mild and environmentally friendly conditions . The compound can be reacted with a variety of amines .

- Results and Outcomes : The result of these reactions is a functionalized version of 4,5,6-Trichloropyrimidin-2-amine. This functionalized compound can then be used as an intermediate in the synthesis of N-heterocyclic compounds .

- Field : Organic Chemistry

- Application Summary : 4,5,6-Trichloropyrimidin-2-amine can be converted into 4,5,6-Trichloropyrimidine-2-carboxamide . This compound could have potential applications in various fields of chemistry .

- Methods and Procedures : The reaction of 4,5,6-Trichloropyrimidin-2-amine with concentrated sulfuric acid at around 20 °C produces 4,5,6-Trichloropyrimidine-2-carboxamide .

- Results and Outcomes : The result of this reaction is 4,5,6-Trichloropyrimidine-2-carboxamide, which is obtained in a 91% yield . This compound could be used as a building block in the synthesis of more complex molecules .

Synthesis of N-Heterocyclic Compounds

Synthesis of 4,5,6-Trichloropyrimidine-2-carboxamide

Safety And Hazards

The safety information for 4,5,6-Trichloropyrimidin-2-amine indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

4,5,6-trichloropyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUTUCGOBIRQIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323205 |

Source

|

| Record name | 4,5,6-trichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6-Trichloropyrimidin-2-amine | |

CAS RN |

51501-53-2 |

Source

|

| Record name | 51501-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-trichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B1296384.png)

![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)